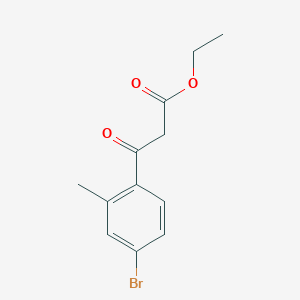

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOWAQLOTGMHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation of 4-bromo-2-methyltoluene with ethyl oxalyl chloride faces steric and electronic challenges. The methyl and bromo groups deactivate the ring, necessitating Lewis acids like FeCl₃ and elevated temperatures (120°C). Reported yields for similar substrates are modest (45–55%).

Reductive Amination Followed by Oxidation

A two-step sequence involving reductive amination of 4-bromo-2-methylbenzaldehyde with ethyl glycinate, followed by oxidation, offers a divergent pathway. However, over-oxidation risks and low yields (≤40%) limit practicality.

Comparative Analysis of Methods

Key Findings :

-

The CDI-mediated method balances yield and cost, ideal for lab-scale synthesis.

-

Palladium catalysis excels in scalability but requires costly ligands.

-

Bromination is less reliable due to side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.

Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the carbonyl group.

Oxidation: Potassium permanganate in an aqueous medium is effective for oxidizing the methyl group.

Major Products

Substitution: Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate.

Oxidation: Ethyl 3-(4-bromo-2-carboxyphenyl)-3-oxopropanoate.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the formation of novel compounds with desirable properties. The bromine atom in its structure enhances its reactivity, making it a valuable precursor in synthetic organic chemistry.

Synthesis Pathways

The synthesis typically involves:

- Esterification : Reacting the corresponding acid with ethanol in the presence of a catalyst.

- Condensation Reactions : Utilizing the compound in reactions with other electrophiles to create diverse derivatives.

Medicinal Chemistry

Potential Pharmaceutical Applications

This compound has garnered attention for its potential biological activities, particularly in the development of pharmaceutical agents. Its derivatives have been explored for their anticancer properties and as enzyme inhibitors.

Case Study: Anticancer Activity

In research focused on derivatives of natural products like Psoralidin, the activity of compounds derived from this compound was evaluated against human cancer cell lines. The findings indicated varying degrees of cytotoxicity, suggesting that modifications to the molecular structure could enhance therapeutic efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Psoralidin | PC3 | 68 |

| Compound A | DU145 | 4 |

| Ethyl derivative | PC3 | 14 |

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized in the synthesis of polymers and other advanced materials. Its functional groups facilitate polymerization processes, leading to materials with enhanced mechanical and thermal properties.

Example Applications

- Polymer Synthesis : Used as a monomer or co-monomer in creating polymeric materials.

- Coatings and Composites : Incorporated into formulations for protective coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate exerts its effects depends on its interaction with molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. The bromine atom and ester group play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituted Aromatic Rings

- Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate: Features a bromine (electron-withdrawing) at the para position and a methyl group (electron-donating) at the ortho position. This combination creates a sterically hindered and electronically diverse aromatic system.

- Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4): Substitution with fluorine (strong electron-withdrawing) enhances electrophilic aromatic substitution reactivity compared to bromine. Fluorinated analogs are often explored for improved metabolic stability in drug design .

- Ethyl 3-(4′-methylphenyl)-3-oxopropanoate: Lacking bromine, this compound exhibits reduced steric bulk and lower molecular weight (MW = 218.25 vs. 301.18 for the brominated analog). It serves as a precursor in pyrazolone derivatives with antifungal activity .

Cyclopropane and Benzyl Modifications

- Ethyl 2-(4-bromobenzyl)-3-cyclopropyl-3-oxopropanoate (4bo): Incorporates a cyclopropyl group at the β-carbon and a 4-bromobenzyl substituent. Reported yield: 67% .

- Ethyl 3-cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate (4bm): Substitution with fluorine instead of bromine reduces molecular weight (MW = 306.33 vs. 367.24 for 4bo) and alters lipophilicity (LogP ≈ 2.8 vs. 3.5) .

Key Observations :

- Electron-donating groups (e.g., -OCH₃) enhance nucleophilic reactivity, as seen in the 92% yield of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate under dialkylation conditions .

- Steric hindrance from ortho substituents (e.g., 2-methyl in the target compound) may reduce reaction efficiency compared to para-substituted analogs.

Physicochemical Properties

Key Trends :

- Bromine and biphenyl substituents increase molecular weight and lipophilicity (higher LogP), which may enhance membrane permeability in biological systems.

- Fluorinated analogs exhibit lower LogP values, favoring aqueous solubility.

Biological Activity

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bromo-substituted aromatic ring attached to a β-keto ester framework. Its molecular formula is , and it exhibits properties typical of compounds with electrophilic carbonyl groups, which can interact with various biological targets.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly those involved in metabolic pathways. The compound is known to interact with acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can result in overstimulation of cholinergic receptors. This property is significant in the context of neuropharmacology and potential treatments for neurodegenerative diseases.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway, crucial for neurotransmission. This interaction can lead to:

- Increased Neurotransmitter Levels : Elevated acetylcholine can enhance synaptic transmission.

- Potential Toxicity : Overstimulation may cause symptoms such as dizziness and respiratory failure in extreme cases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies highlighted its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The underlying mechanism appears to involve the activation of caspases and modulation of signaling pathways associated with cell survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid after oral administration |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily hepatic via cytochrome P450 enzymes |

| Elimination Half-life | Approximately 6 hours |

These parameters suggest that the compound may have favorable bioavailability and a manageable elimination profile for therapeutic use.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL, indicating strong antimicrobial properties.

- Cancer Cell Apoptosis : In a series of experiments involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to untreated controls. Flow cytometry analyses confirmed increased apoptosis rates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate?

- Methodology :

- Route 1 : Condensation of dilithiomonoethylmalonate with 4-bromo-2-methylbenzoyl chloride at low temperatures (e.g., −78°C) to form the β-ketoester intermediate .

- Route 2 : Bromination of a pre-synthesized ethyl 3-oxopropanoate derivative using bromine (Br₂) in acetic acid, analogous to methods used for methyl 4-bromo-3-oxopentanoate .

- Route 3 : Use of ammonium formate and molecular sieves in ethanol under reflux for functional group transformations, as demonstrated in the synthesis of ethyl (Z)-3-amino-3-(4-methoxyphenyl) acrylate .

Q. How is the compound purified after synthesis?

- Methodology :

- Flash Chromatography : Employ a petroleum ether:ethyl acetate gradient (e.g., 20:1) to isolate the product with ≥95% purity .

- Recrystallization : Use ethanol or ethyl acetate as solvents, followed by filtration and drying under vacuum .

Q. What spectroscopic methods are used to characterize this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and aromatic protons (δ ~7.2–7.8 ppm for bromophenyl) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₁₃BrO₃: 307.03025) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly if the compound forms stable crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., CaSO₄) or molecular sieves to enhance condensation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (e.g., CH₃CN) vs. ethanol for reaction kinetics and yield .

- Temperature Control : Evaluate reflux vs. microwave-assisted synthesis to reduce reaction time (e.g., from 144 h to 24 h) .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodology :

- 2D NMR : Use COSY and HSQC to assign overlapping aromatic proton signals in the 4-bromo-2-methylphenyl group .

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of exchangeable protons .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What are the challenges in resolving the crystal structure of this compound using X-ray crystallography?

- Methodology :

- Crystal Growth : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to obtain diffraction-quality crystals .

- Twinned Data : Use SHELXL for refinement of twinned crystals, leveraging its robustness in handling partial or imperfect datasets .

- Disorder Modeling : Apply constraints to account for ethyl ester group rotational disorder .

Q. What pharmacological applications are explored for this compound and its derivatives?

- Methodology :

- Enzyme Inhibition : Test as a Pks13 inhibitor analog in Mycobacterium tuberculosis studies, following protocols for pyrimidinone derivatives .

- Neurogenesis Probes : Derivatize the β-ketoester moiety to mimic (E)-ethyl 3-(2,3-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate, a compound with neurogenic activity .

- Constitutive Androstane Receptor (CAR) Agonism : Modify the bromophenyl group to enhance binding affinity, as seen in imidazo[1,2-a]pyridine derivatives .

Q. What safety protocols are critical when handling brominated intermediates like this compound?

- Methodology :

- Ventilation : Use fume hoods to mitigate exposure to volatile bromine byproducts .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles, as recommended for ethyl 2-formyl-3-oxopropanoate derivatives .

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.